1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one is a compound that features an imidazole ring, a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to achieve the target compound . The reaction conditions often include the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound finds applications in the development of dyes, catalysts, and functional materials.
Mechanism of Action
The mechanism of action of 1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 1,1,2,2-Tetra(4-(1H-imidazol-1-yl)phenyl)ethylene
Comparison: Compared to similar compounds, 1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one exhibits unique properties due to the presence of the methyl group on the imidazole ring. This modification can influence its chemical reactivity, biological activity, and overall stability, making it distinct in its applications and effectiveness .
Properties
CAS No. |
214701-37-8 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-13-7-8-14(12)2/h3-8H,1-2H3 |
InChI Key |
PPCHYTVEYVSXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=CN2C |
Origin of Product |
United States |
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